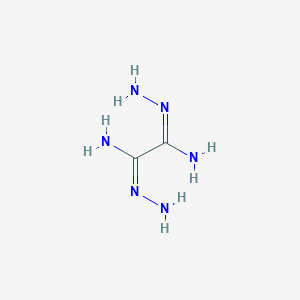
1-N',2-N'-diaminoethanediimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N’,2-N’-diaminoethanediimidamide is an organic compound with the molecular formula C4H12N4 It is a derivative of ethanediamine, featuring two imidamide groups
準備方法
Synthetic Routes and Reaction Conditions: 1-N’,2-N’-diaminoethanediimidamide can be synthesized through the reaction of ethanediamine with cyanamide under controlled conditions. The reaction typically involves:
- Mixing ethanediamine with cyanamide in a solvent such as water or ethanol.
- Heating the mixture to a temperature range of 50-70°C.
- Maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-N’,2-N’-diaminoethanediimidamide may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of catalysts to enhance reaction rates and yields.
- Purification steps such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-N’,2-N’-diaminoethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or nitriles.
Reduction: Reduction reactions can convert the imidamide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Various nucleophiles such as halides or amines; temperatures around 50-100°C.
Major Products:
Oxidation: Imides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanediamine derivatives.
科学的研究の応用
1-N’,2-N’-diaminoethanediimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-N’,2-N’-diaminoethanediimidamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
類似化合物との比較
N,N’-dimethylethylenediamine: Similar structure but with methyl groups instead of imidamide groups.
N,N’-diethyl-1,2-ethanediamine: Features ethyl groups instead of imidamide groups.
N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of an ethane backbone.
Uniqueness: 1-N’,2-N’-diaminoethanediimidamide is unique due to its imidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
生物活性
1-N',2-N'-diaminoethanediimidamide (CAS No. 3457-37-2) is an organic compound derived from ethanediamine, characterized by the presence of two imidamide groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C4H12N4
- Molecular Weight : 116.13 g/mol
- IUPAC Name : this compound
- SMILES Notation : C(=NN)(C(=NN)N)N
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways. This interaction is crucial for its proposed therapeutic effects.
- Binding Affinity : It shows a capacity to bind to active sites of enzymes, affecting their function and leading to changes in biochemical pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays using different cancer cell lines demonstrated that this compound can inhibit cell growth and induce apoptosis, particularly in tumor cells. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Induction of apoptosis |
| Study B | MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 25 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
Case Study 2: Cancer Cell Line Testing
In a study featured in Cancer Research, the anticancer effects were assessed on multiple cell lines, including MCF-7 and A549. The results indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 15 to 25 µM across different lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N,N’-dimethylethylenediamine | Ethylenediamine derivative | Limited antimicrobial activity |
| N,N’-diethyl-1,2-ethanediamine | Ethylenediamine derivative | Moderate toxicity; no significant anticancer activity |
| N,N’-dimethyl-1,2-cyclohexanediamine | Cyclohexane derivative | Low biological activity |
特性
CAS番号 |
3457-37-2 |
|---|---|
分子式 |
C2H8N6 |
分子量 |
116.13 g/mol |
IUPAC名 |
1-N',2-N'-diaminoethanediimidamide |
InChI |
InChI=1S/C2H8N6/c3-1(7-5)2(4)8-6/h5-6H2,(H2,3,7)(H2,4,8) |
InChIキー |
GUUTVNSLWGCVFC-UHFFFAOYSA-N |
SMILES |
C(=NN)(C(=NN)N)N |
異性体SMILES |
C(=N\N)(\N)/C(=N/N)/N |
正規SMILES |
C(=NN)(C(=NN)N)N |
Key on ui other cas no. |
3457-37-2 |
同義語 |
Ethanediimidic Acid Dihydrazide; Oxalimidic Acid Dihydrazide; Oxamide Dihydrazone; Diimidooxalic Acid Dihydrazide; Diimidooxalic Acid Hydrazide; Diimidoxalic Acid Dihydrazide; NSC 48226; Oxalamidrazone; Oxalbisamidrazone; Oxalic Acid Bisamidrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















